Cas no 926-62-5 (Isobutylmagnesium Bromide)

Isobutylmagnesium Bromide structure
Isobutylmagnesium Bromide structure
Produktname:Isobutylmagnesium Bromide
CAS-Nr.:926-62-5
MF:C4H9BrMg
MW:161.323261022568
MDL:MFCD00075126
CID:803544
PubChem ID:24860530

Isobutylmagnesium Bromide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Magnesium,bromo(2-methylpropyl)-
    • Isobutylmagnesium Bromide
    • ISO-BUTYLMAGNESIUM BROMIDE
    • ISOBUTYLMAGNESIUM BROMIDE 1M THF
    • Isobutylmagnesium Bromide, 1.0 M solution in THF, SpcSeal
    • Isobutylmagnesium bromide, 2.0 M solution in diethyl ether, SpcSeal
    • magnesium,2-methanidylpropane,bromide
    • 2.0 M solution in diethyl ether, MkSeal
    • iBuMgBr solution
    • Isobutylmagnesium bromide, 2M solution in diethyl ether, AcroSeal(R)
    • isobutylmagnesiumbromide
    • bromo(isobutyl)magnesium
    • iso-butymagnesium bromide
    • isobutyl-magnesium bromide
    • isobutyl magnesium bromide
    • Iso-butyl magnesium bromide
    • 2-methylpropylmagnesiumbromide
    • bromo(2-methylpropyl)magnesium
    • CMWBEISSZHZIMU-UHFFFAOYSA-M
    • OR52618
    • OR320117
    • OR320118
    • Isobutylmagne
    • Bromoisobutylmagnesium
    • Isobutylmagnesium bromide, 1.0 M in THF
    • Bromo(2-methylpropyl)magnesium (ACI)
    • Isobutylmagnesium bromide (6CI)
    • Magnesium, bromoisobutyl- (7CI, 8CI)
    • 2-Methyl-1-propyl magnesium bromide
    • 2-Methylpropylmagnesium bromide
    • MDL: MFCD00075126
    • Inchi: 1S/C4H9.BrH.Mg/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1
    • InChI-Schlüssel: CMWBEISSZHZIMU-UHFFFAOYSA-M
    • Lächelt: Br[Mg]CC(C)C

Berechnete Eigenschaften

  • Genaue Masse: 159.97400
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 6
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 15
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 0.941 g/mL at 25 °C
  • Schmelzpunkt: 51-53 ºC
  • Siedepunkt: 122-123 ºC (0.2 Torr)
  • Flammpunkt: Fahrenheit: -29,2° f
    Celsius: -34° c
  • PSA: 0.00000
  • LogP: 2.45560
  • Farbe/Form: 2.0 M in diethyl ether
  • Löslichkeit: Nicht bestimmt

Isobutylmagnesium Bromide Sicherheitsinformationen

Isobutylmagnesium Bromide Zolldaten

  • HS-CODE:2931900090
  • Zolldaten:

    China Zollkodex:

    2931900090

    Übersicht:

    2931900090. Andere organisch-anorganische Verbindungen. MwSt:17.0% Steuerrückerstattungssatz:13.0% Regulatorische Bedingungen:AB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren). MFN-Tarif:6,5% allgemeiner Tarif:30,0%

    Zusammenfassung:

    2931900090. andere anorganische Verbindungen. MwSt:17,0%.; Steuerermäßigungssatz:13,0%.; Aufsichtsbedingungen:AB(Bescheinigung über die Kontrolle der Waren im Inland, Bescheinigung über die Kontrolle der Waren im Auslauf). MFN-Tarif:6,5% Allgemeintarif:30,0%

Isobutylmagnesium Bromide Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D754975-250g
Isobutylmagnesium Bromide
926-62-5 95%
250g
$185 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I812120-500ml
Isobutylmagnesium Bromide
926-62-5 2.0 M solution in diethyl ether, MkSeal
500ml
¥816.00 2022-01-11
TRC
B700173-100ml
Isobutylmagnesium Bromide
926-62-5
100ml
170.00 2021-08-16
abcr
AB137320-250 g
Isobutylmagnesium bromide (17% in Tetrahydrofuran, ca. 1mol /L); .
926-62-5
250 g
€207.50 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
338257-100ML
926-62-5
100ML
¥1248.97 2023-01-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0136530023- 500ml
Isobutylmagnesium Bromide
926-62-5
500ml
¥ 644.7 2021-05-18
Cooke Chemical
A5019412-500ML
Isobutylmagnesium Bromide
926-62-5 1.0MinTHF
500ml
RMB 359.20 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
338257-100l
Isobutylmagnesium Bromide
926-62-5
100l
¥1405.52 2024-12-20
TRC
B700173-10ml
Isobutylmagnesium Bromide
926-62-5
10ml
45.00 2021-08-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I81400-100ml
ISOBUTYLMAGNESIUM BROMIDE
926-62-5 2.0 M solution in diethyl ether, Acseal
100ml
¥268.0 2023-09-07

Isobutylmagnesium Bromide Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referenz
Pheromone synthesis. Part 261: Synthesis of four pyrazines produced by females of the Korean apricot wasp, Eurytoma maslovskii
Mori, Kenji; Yang, Chang Yeol, Tetrahedron, 2017, 73(32), 4766-4769

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 min, rt; 1 h, rt; 20 h, rt
Referenz
Practical large-scale production of dihydrocapsiate, a nonpungent capsaicinoid-like substance
Kurosawa, Wataru; Nakano, Takashi; Amino, Yusuke, Bioscience, 2017, 81(2), 211-221

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  30 min, reflux; 4 h, reflux
Referenz
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane
Tejo, Ciputra; See, Yang Feng Anders; Mathiew, Mitch; Chan, Philip Wai Hong, Organic & Biomolecular Chemistry, 2016, 14(3), 844-848

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  heated; 10 °C; overnight, rt
Referenz
Iron-Catalyzed Cross-Coupling of Thioesters and Organomanganese Reagents
Geiger, Valentin Jacob ; Lefevre, Guillaume; Fleischer, Ivana, Chemistry - A European Journal, 2022, 28(62),

Synthetic Routes 5

Reaktionsbedingungen
Referenz
Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters
Patel, Kaushalendra; Lanke, Veeranjaneyulu; Marek, Ilan, Journal of the American Chemical Society, 2022, 144(16), 7066-7071

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  40 - 45 °C; 2 h, 45 °C
Referenz
Method for preparing 2-alkylthiazole compound with 2-(alkylthio)thiazole as starting material
, China, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referenz
Iridium-Catalyzed C(sp3)-H Borylation Using Silyl-Bipyridine Pincer Ligands
Kawazu, Ryohei; Torigoe, Takeru ; Kuninobu, Yoichiro, Angewandte Chemie, 2022, 61(22),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
Referenz
Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters with P(O)H compounds: synthesis of phosphorylated pyrrolines
Chen, Chen; Bao, Yinwei; Zhao, Jinghui; Zhu, Bolin, Chemical Communications (Cambridge, 2019, 55(97), 14697-14700

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Magnesium
Referenz
Rhodium-Catalyzed Enantioselective Addition of Tricyclopropylboroxin to N-Sulfonylimines
Nishimura, Takahiro; Nagai, Tomotaka; Takechi, Ryosuke; Ebe, Yusuke, Synthesis, 2016, 48(16), 2612-2618

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  1 h, 60 °C
Referenz
Synthesis of ent-BE-43547A1 reveals a potent hypoxia-selective anticancer agent and uncovers the biosynthetic origin of the APD-CLD natural products
Villadsen, Nikolaj L.; Jacobsen, Kristian M. ; Keiding, Ulrik B.; Weibel, Esben T.; Christiansen, Bjoern; et al, Nature Chemistry, 2017, 9(3), 264-272

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
Synthesis and Biological Evaluation of 3-cyano-4H-chromene Derivatives Bearing Carbamate Functionality
Boukattaya, Fatma; Daoud, Amal; Boeda, Fabien; Pearson-Long, Morwenna S. M.; Gharsallah, Neji; et al, Medicinal Chemistry (Sharjah, 2019, 15(3), 257-264

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1.5 h, 60 °C
Referenz
One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene
Lee, Seok Beom; Jang, Yoonkyung; Ahn, Jiwon; Chun, Simin; Oh, Dong-Chan ; et al, Organic Letters, 2020, 22(21), 8382-8386

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  0 °C
Referenz
Syntheses and characterization of molecular weight enlarged olefin metathesis pre-catalysts
Keraani, Adel; Nasser, Ghassan; Shahane, Saurabh; Renouard, Thierry; Bruneau, Christian ; et al, Comptes Rendus Chimie, 2017, 20(7), 717-723

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, 50 °C
Referenz
Enantioselective preparation of chromanone derivatives by metal-free catalytic hydrogenation
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  55 °C; 55 - 60 °C; 55 - 60 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -10 - -5 °C; 1 h, -10 - -5 °C
Referenz
Preparation of alkylaniline compounds
, China, , ,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; rt → reflux; 90 min, reflux
Referenz
Total synthesis and biological evaluation of rakicidin A and discovery of a simplified bioactive analog
Tsakos, Michail; Clement, Lise L.; Schaffert, Eva S.; Olsen, Frank N.; Rupiani, Sebastiano; et al, Angewandte Chemie, 2016, 55(3), 1030-1035

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  Water ;  0 °C; 30 min, rt; 15 min, reflux
Referenz
Design, synthesis and antimalarial evaluation of novel thiazole derivatives
Bueno, Jose Maria; Carda, Miguel; Crespo, Benigno; Cunat, Ana Carmen; de Cozar, Cristina; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(16), 3938-3944

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
Referenz
One-step Asymmetric Construction of 1,4-Stereocenters via Tandem Mannich-Isomerization Reactions Mediated by a Dual-functional Betaine Catalyst
Deng, Yu; Shi, Xiaohuo; Shi, Guangfa; Lu, Xingyu; Luo, Jisheng ; et al, JACS Au, 2022, 2(12), 2678-2685

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Magnesium ;  rt
Referenz
Novel method for preparing repaglinide intermediate (3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine) by subjecting o-fluorobenzonitrile to Grignard reaction, condensation reaction and reduction reaction
, China, , ,

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  70 °C; 70 °C → rt; rt; 2 h, rt
Referenz
Palladium-catalyzed intramolecular reductive olefin hydrocarbonation: benzylic hydrogen serving as a new hydrogen donor
Dong, Xu; Cui, Jie; Song, Jian; Han, Ying; Liu, Qing; et al, Chemical Communications (Cambridge, 2017, 53(36), 4903-4906

Isobutylmagnesium Bromide Preparation Products

Isobutylmagnesium Bromide Verwandte Literatur

  • 1. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites
    James E. Jeffery,Frank Kerrigan,Thomas K. Miller,Graham J. Smith,Gerald B. Tometzki J. Chem. Soc. Perkin Trans. 1 1996 2583
  • Rodney A. Fernandes,Naveen Chandra,Ashvin J. Gangani New J. Chem. 2020 44 17616
  • 3. Synthesis of sphingosine relatives. Part 22. Synthesis of sulfobacin A, B and flavocristamide A, new sulfonolipids isolated from Chryseobacterium sp.
    Hirosato Takikawa,Dai Nozawa,Akihiro Kayo,Shin-etsu Muto,Kenji Mori J. Chem. Soc. Perkin Trans. 1 1999 2467
  • 4. 466. Synthetical studies on terpenoids. Part II. The structure of “tagetone.”
    E. E. Boehm,V. Thaller,M. C. Whiting J. Chem. Soc. 1963 2535
  • 5. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactions
    William Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770

Artikel empfehlen

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:926-62-5)ISOBUTYLMAGNESIUM BROMIDE
sfd6870
Reinheit:99%
Menge:200kg
Preis ($):Untersuchung